BenchChemオンラインストアへようこそ!

1-Methyl-4,5,6,7-tetrahydrocyclohepta[c]pyrazol-8-one

Medicinal chemistry Drug-likeness ADME prediction

Select the 8-one regioisomer over common 4-one congeners (CAS 1314139-85-9, 115309-88-1) for CNS-targeted medicinal chemistry. N-Methyl substitution eliminates the sole H-bond donor (HBD=0), enhancing passive BBB permeability while maintaining an optimal CNS profile (TPSA=34.9 Ų, XLogP3=1.2). The distinct carbonyl spatial orientation offers alternative pharmacophoric geometry for engaging catalytic or hinge-region residues. A rigid, zero-rotatable-bond scaffold minimizes entropic penalty in fragment-based drug discovery. Available at 95% purity from established suppliers.

Molecular Formula C9H12N2O
Molecular Weight 164.208
CAS No. 1962144-26-8
Cat. No. B2606581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4,5,6,7-tetrahydrocyclohepta[c]pyrazol-8-one
CAS1962144-26-8
Molecular FormulaC9H12N2O
Molecular Weight164.208
Structural Identifiers
SMILESCN1C2=C(CCCCC2=O)C=N1
InChIInChI=1S/C9H12N2O/c1-11-9-7(6-10-11)4-2-3-5-8(9)12/h6H,2-5H2,1H3
InChIKeyZQLQGMQMDNJGLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-4,5,6,7-tetrahydrocyclohepta[c]pyrazol-8-one (CAS 1962144-26-8): Procurement-Ready Physicochemical and Structural Baseline


1-Methyl-4,5,6,7-tetrahydrocyclohepta[c]pyrazol-8-one (CAS 1962144-26-8, PubChem CID 121457942) is a fused bicyclic heterocycle belonging to the cyclohepta[c]pyrazolone family, with molecular formula C₉H₁₂N₂O and molecular weight 164.20 g·mol⁻¹ [1]. Its computed physicochemical profile includes XLogP3 = 1.2, topological polar surface area (TPSA) = 34.9 Ų, zero hydrogen bond donors (HBD = 0), two hydrogen bond acceptors (HBA = 2), and zero rotatable bonds [2]. The compound is commercially available as a research building block from Enamine (catalog EN300-26869897) at 95% purity [3].

Why 1-Methyl-4,5,6,7-tetrahydrocyclohepta[c]pyrazol-8-one Cannot Be Replaced by Common 4-One Regioisomers or Smaller-Ring Pyrazolones


The cyclohepta[c]pyrazolone scaffold exists in two regioisomeric forms distinguished by the ketone position: the 8-one (target compound) and the more widely catalogued 4-one series (e.g., CAS 1314139-85-9 and CAS 115309-88-1). These regioisomers are not functionally interchangeable. The 8-one isomer positions the carbonyl group within the seven-membered cycloheptane ring (at position 8), whereas the 4-one isomer places it at the ring junction adjacent to the pyrazole [1]. This regioisomeric shift alters the electronic conjugation pattern across the fused system and changes the spatial orientation of the H-bond acceptor carbonyl, which directly impacts molecular recognition by biological targets and reactivity in further derivatization [2]. Additionally, the N-methyl substituent present in the target compound eliminates the pyrazole N–H hydrogen bond donor (HBD = 0 versus HBD = 1 for the des-methyl analog CAS 1314139-85-9), conferring higher passive membrane permeability potential and altered metabolic stability relative to non-methylated congeners [3].

1-Methyl-4,5,6,7-tetrahydrocyclohepta[c]pyrazol-8-one: Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen Bond Donor Count: N-Methyl 8-One (HBD = 0) vs. Des-Methyl 4-One Analog (HBD = 1) – Permeability and PK Differentiation

The target compound bears an N-methyl group at position 1 of the pyrazole ring, which eliminates the sole hydrogen bond donor present in the des-methyl analog 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one (CAS 1314139-85-9). The computed HBD count is 0 for the target [1] versus 1 for the des-methyl 4-one analog (the latter possessing an N–H proton on the pyrazole ring) [2]. In drug discovery, reducing HBD count from 1 to 0 has been associated with an average 0.7–1.0 log unit increase in passive Caco-2 permeability (class-level inference from medicinal chemistry design principles) [3]. This difference is mechanistically significant: a zero-HBD compound can more readily cross phospholipid bilayers by passive diffusion without the desolvation penalty incurred by an N–H donor, and avoids H-bond donor-mediated efflux by P-glycoprotein.

Medicinal chemistry Drug-likeness ADME prediction

Regioisomeric Ketone Position: 8-One vs. 4-One – Divergent Electronic Profile and Target Recognition

The target compound positions the ketone carbonyl at position 8 of the cyclohepta[c]pyrazole framework (within the seven-membered ring), in contrast to the more common 4-one regioisomers such as 1-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one (CAS 115309-88-1) where the carbonyl resides at the ring junction [1]. This regioisomeric difference alters the conjugation pathway: the 8-one carbonyl is cross-conjugated with the pyrazole C=N bond through the cycloheptane ring, whereas the 4-one carbonyl is directly conjugated with the pyrazole π-system [2]. In the HNE inhibitor development program at the University of Florence, it was demonstrated that pyrazolocycloeptanone 4-one derivatives achieve nanomolar HNE inhibition (IC₅₀ = 26 nM for compound 8e) through a mechanism requiring precise carbonyl orientation for Ser195 covalent attack [3]; the 8-one regioisomer would present the carbonyl in a distinctly different spatial orientation, fundamentally altering its capacity to engage the same catalytic serine.

Scaffold differentiation Regioisomer selectivity Molecular recognition

TPSA and Lipophilicity Differentiation: Target XLogP3 = 1.2, TPSA = 34.9 Ų vs. Des-Methyl 4-One Analog (XLogP ≈ 1.19, MW = 150.18)

The target compound (MW = 164.20, XLogP3 = 1.2, TPSA = 34.9 Ų) occupies a distinct physicochemical space compared to the des-methyl 4-one analog 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one (CAS 1314139-85-9; MW = 150.18, XLogP ≈ 1.19) [1] [2]. The target compound's TPSA of 34.9 Ų falls below the widely accepted CNS penetration threshold of 60–70 Ų, while its XLogP3 of 1.2 sits within the optimal CNS drug range (1–3) [3]. By comparison, the des-methyl analog has a similar logP but lower molecular weight, making the target compound more suitable for targets requiring slightly larger ligand volume while maintaining favorable CNS physicochemical parameters. Both compounds meet the Rule-of-Five criteria; however, the target's N-methyl group eliminates the HBD, moving it closer to the desired CNS MPO (Multiparameter Optimization) profile.

Physicochemical profiling Lead-likeness CNS drug design

Ring Size Differentiation: Cycloheptane-Fused (7-Membered) vs. Cyclopentane-Fused (5-Membered) and Cyclohexane-Fused (6-Membered) Pyrazolone Scaffolds

The target compound features a seven-membered cycloheptane ring fused to the pyrazole, distinguishing it from the five-membered cyclopentane-fused analog (5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one, MW ≈ 122.12) and the six-membered cyclohexane-fused analog (1,5,6,7-tetrahydro-4H-indazol-4-one, MW ≈ 136.15) [1]. In the HNE inhibitor program described by Crocetti et al. (2022), systematic ring contraction and enlargement of the pyrazolocyclohexanone scaffold demonstrated that the cyclopentanone, cyclohexanone, and cycloheptanone derivatives all maintained nanomolar HNE inhibitory activity, but with differing isomer ratios and chemical stability profiles [2]. The seven-membered ring introduces greater conformational flexibility and a larger hydrophobic surface area compared to the five- and six-membered congeners, which can translate into enhanced shape complementarity for protein binding pockets that accommodate larger lipophilic moieties, as observed in the FABP4 inhibitor co-crystal structure where a trifluoromethyl-cyclohepta[c]pyrazole derivative achieved IC₅₀ = 0.109 µM [3].

Scaffold-hopping Conformational analysis Kinase inhibitor design

Commercial Availability and Purity: Target Compound (95%, Enamine EN300-26869897) vs. Closest 4-One Regioisomer – Procurement and Supply Chain Differentiation

The target compound is commercially stocked by Enamine (catalog EN300-26869897) at 95% purity, with documented pricing of $5,837.00 per 10.0 g as of March 2025 [1]. The closest 4-one regioisomer, 1-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one (CAS 115309-88-1), is available from multiple suppliers including American Elements and Leyan, also at ≥95% purity [2]. However, the 8-one regioisomer (target) is carried by fewer suppliers, making Enamine the primary reliable source for this specific scaffold. The limited supplier base for the 8-one isomer reflects its more specialized synthetic accessibility: the 1,8-dihydrocycloheptapyrazol-8-one core requires specific synthetic routes from 3-acetyltropolones followed by regioselective N-methylation, as established by Matsushita et al. (1992) [3], whereas the 4-one isomers can be accessed via simpler cycloheptanone–hydrazine condensations.

Chemical procurement Building block sourcing Research supply chain

Optimal Research and Procurement Application Scenarios for 1-Methyl-4,5,6,7-tetrahydrocyclohepta[c]pyrazol-8-one Based on Quantitative Differentiation Evidence


CNS-Penetrant Lead Optimization Programs Requiring Zero-HBD Scaffolds

Medicinal chemistry teams pursuing CNS drug targets should select this compound over the des-methyl 4-one analog (CAS 1314139-85-9) because its N-methyl substitution eliminates the sole H-bond donor (HBD = 0 vs. HBD = 1), a key determinant of passive blood-brain barrier permeability. With TPSA = 34.9 Ų (below the 60–70 Ų CNS threshold) and XLogP3 = 1.2 (within the optimal CNS range of 1–3), this scaffold aligns with the physicochemical parameters empirically associated with successful CNS drugs. [1]

Scaffold-Hopping Campaigns Targeting Kinases or Proteases Where 4-One Regioisomers Show Insufficient Potency

Research groups exploring structure-activity relationships around pyrazolocycloalkanone cores should procure the 8-one regioisomer when the more common 4-one derivatives (CAS 115309-88-1 or CAS 1314139-85-9) fail to achieve desired target engagement. The distinct carbonyl spatial orientation and cross-conjugated electronic system of the 8-one scaffold offer an alternative pharmacophoric geometry that may productively interact with catalytic residues (e.g., serine or cysteine in proteases) or hinge-region residues in kinases. The precedent for nanomolar potency in related cycloheptapyrazolone scaffolds (HNE IC₅₀ = 26 nM; FABP4 IC₅₀ = 0.109 µM) supports the viability of this scaffold class for target modulation. [2]

Conformationally Diverse Fragment Library Construction Using 7-Membered Ring-Fused Building Blocks

Computational chemistry and fragment-based drug discovery groups should incorporate this compound into diversity libraries to sample conformational space inaccessible to 5-membered (cyclopentapyrazolone) and 6-membered (indazolone) fused pyrazolone fragments. The seven-membered cycloheptane ring introduces additional sp³ character and a larger hydrophobic footprint, which can be leveraged to interrogate protein binding pockets requiring expanded ligand surface area. The zero rotatable bond count (RotBonds = 0) provides a rigid, pre-organized scaffold that minimizes entropic penalty upon binding, a desirable feature in fragment evolution. [3]

Synthetic Methodology Development for Regioselective 8-One Pyrazolone Functionalization

Organic chemistry groups developing novel synthetic methods for fused pyrazolone systems should select this compound as a substrate for exploring regioselective transformations at the 8-one position. The established synthetic route from 3-acetyltropolones provides a defined entry point, and the presence of both the electrophilic ketone and the nucleophilic pyrazole C-3/C-4 positions enables orthogonal derivatization strategies. The limited commercial supplier base for this specific regioisomer also makes in-house synthetic capability a strategic asset for organizations planning extensive SAR exploration. [4]

Quote Request

Request a Quote for 1-Methyl-4,5,6,7-tetrahydrocyclohepta[c]pyrazol-8-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.